molecular formula C20H24N4O4S2 B4321931 METHYL 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE

METHYL 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE

Cat. No.: B4321931
M. Wt: 448.6 g/mol
InChI Key: GKAJCMBVOWVLKO-UHFFFAOYSA-N
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Description

Methyl N-{[(1-allyl-6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}-S-benzylcysteinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring, an allyl group, and a benzylcysteinate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide and a base such as sodium hydride.

    Thioacetylation: The thioacetyl group is added through a reaction with thioacetic acid in the presence of a catalyst.

    Formation of the Benzylcysteinate Moiety: This step involves the reaction of cysteine with benzyl chloride under basic conditions, followed by esterification with methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or alcohols.

    Reduction: Reduction reactions can target the pyrimidine ring or the thioacetyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylcysteinate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Epoxides, alcohols

    Reduction: Reduced pyrimidine derivatives, reduced thioacetyl derivatives

    Substitution: Substituted benzylcysteinate derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a biochemical probe. Its structural features allow it to interact with specific enzymes and receptors, making it useful in studying biological pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to modulate biological targets suggests it could be developed into a drug candidate for treating various diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical processes. Its unique structure and reactivity make it a valuable component in industrial applications.

Mechanism of Action

The mechanism of action of METHYL 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The allyl group and pyrimidine ring play crucial roles in these interactions, allowing the compound to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-{[(1-allyl-6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}-S-phenylcysteinate
  • Methyl N-{[(1-allyl-6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}-S-methylcysteinate

Uniqueness

Compared to similar compounds, METHYL 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE stands out due to its benzylcysteinate moiety. This structural feature enhances its reactivity and potential interactions with biological targets, making it a unique and valuable compound for scientific research.

Properties

IUPAC Name

methyl 2-[[2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetyl]amino]-3-benzylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-3-9-24-16(21)10-17(25)23-20(24)30-13-18(26)22-15(19(27)28-2)12-29-11-14-7-5-4-6-8-14/h3-8,10,15H,1,9,11-13,21H2,2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAJCMBVOWVLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CSC2=NC(=O)C=C(N2CC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE
Reactant of Route 6
METHYL 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE

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